molecular formula C9H9FO2 B061461 1-[4-(Fluoromethoxy)phenyl]ethanone CAS No. 182678-46-2

1-[4-(Fluoromethoxy)phenyl]ethanone

Cat. No.: B061461
CAS No.: 182678-46-2
M. Wt: 168.16 g/mol
InChI Key: QVLQHPQUWIFSLE-UHFFFAOYSA-N
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Description

1-[4-(Fluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol It is characterized by the presence of a fluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone group

Scientific Research Applications

1-[4-(Fluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Safety and Hazards

The safety information for “1-[4-(Fluoromethoxy)phenyl]ethanone” indicates that it may cause skin and eye irritation. Precautionary measures include washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Preparation Methods

The synthesis of 1-[4-(Fluoromethoxy)phenyl]ethanone can be achieved through several routes. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with a fluorinating agent in the presence of a base. For example, the reaction can be carried out using sodium hydroxide and a fluoromethylating agent such as fluoromethyl iodide in an appropriate solvent . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-[4-(Fluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(Fluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(Fluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications.

Properties

IUPAC Name

1-[4-(fluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQHPQUWIFSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450381
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182678-46-2
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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